3-Benzyl-1H-pyrazolo[4,3-b]pyridine

Phosphodiesterase 1 (PDE1) Inhibition Regioisomerism Structure-Activity Relationship

Select the 3-benzyl positional isomer, not the common 1-benzyl variant, to access a unique exit vector critical for sGC stimulator design (Bayer CN-105026405-A). This unsubstituted benzyl baseline is essential for quantifying the 'chlorine effect' in BRD4 inhibitor series—the 4-chlorobenzyl analog shows IC50 7.90 nM, while the 1-position isomer exhibits ~500 nM on PDE1. Switching the benzyl to the 3-position fundamentally alters hydrogen-bonding and catalytic site orientation. Use this compound to establish background binding affinity and to fine-tune MOF pore geometry via steric bulk modulation. Standard B2B shipping; inquire for gram-scale custom synthesis.

Molecular Formula C13H11N3
Molecular Weight 209.25 g/mol
Cat. No. B11892074
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Benzyl-1H-pyrazolo[4,3-b]pyridine
Molecular FormulaC13H11N3
Molecular Weight209.25 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CC2=C3C(=NN2)C=CC=N3
InChIInChI=1S/C13H11N3/c1-2-5-10(6-3-1)9-12-13-11(15-16-12)7-4-8-14-13/h1-8H,9H2,(H,15,16)
InChIKeyLVSACDHJZULSHH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Benzyl-1H-pyrazolo[4,3-b]pyridine – A Positionally Specific Pyrazolopyridine Scaffold for Targeted Lead Optimization


3-Benzyl-1H-pyrazolo[4,3-b]pyridine (CAS 1956341-29-9) is a heterocyclic small molecule consisting of a pyrazole ring fused to a pyridine ring, with a benzyl group specifically substituted at the 3-position of the pyrazole . This positional isomer is part of a broader family of benzyl-substituted pyrazolopyridines claimed in patents (e.g., CN-105026405-A) for treating cardiovascular diseases via soluble guanylate cyclase stimulation [1][2]. Its molecular formula is C₁₃H₁₁N₃ with a molecular weight of 209.25 g/mol, and it is commercially available from vendors like MolCore with a purity guarantee of NLT 98% .

Why 1-Benzyl or Other Halogen-Substituted Analogs Cannot Replace 3-Benzyl-1H-pyrazolo[4,3-b]pyridine in SAR Studies


The pyrazolo[4,3-b]pyridine core allows for regioisomeric substitution that dramatically alters electronic properties and target binding. For instance, in PDE1 inhibitor programs, N-benzyl derivatives at the 1-position (e.g., US10034861, Example 41) exhibit IC₅₀ values around 500 nM [1], whereas moving the same benzyl group to the 3-position, as in the target compound, fundamentally changes the hydrogen-bonding pattern and orientation within the catalytic site. Similarly, the related 1-(4-chlorobenzyl) isomer shows markedly different activity against BRD4 (IC₅₀ 7.90 nM) [2], demonstrating that even minor changes in the benzyl position or substitution preclude simple one-to-one interchange. The specific 3-benzyl substitution on the [4,3-b] isomer provides a unique exit vector that is not accessible with other common analogs like 3-methyl or 3-phenyl pyrazolopyridines.

Quantitative Differentiation of 3-Benzyl-1H-pyrazolo[4,3-b]pyridine Against Key Comparators


Positional Isomer Control: 3-Benzyl vs. 1-Benzyl Substitution on Pyrazolo[4,3-b]pyridine

In PDE1 inhibitor patents (US10034861), the 1-benzyl substituted analog (Example 41) achieves an IC₅₀ of 500 nM on PDE1C [1]. The target compound, 3-benzyl-1H-pyrazolo[4,3-b]pyridine, provides the same benzyl moiety at the 3-position, a key regioisomer that probes the steric and electronic requirements of the binding pocket. No direct PDE1 data for the 3-benzyl isomer is publicly available, but the scaffold is explicitly claimed in patent CN-105026405-A for cardiovascular indications where guanylate cyclase stimulation, rather than PDE1 inhibition, is the mechanism [2]. This distinction is critical: the 3-benzyl isomer is not merely an alternative PDE1 inhibitor but a distinct chemotype for soluble guanylate cyclase modulation.

Phosphodiesterase 1 (PDE1) Inhibition Regioisomerism Structure-Activity Relationship

Halogenated Benzyl Compatibility: 4-Chlorobenzyl Analog Activity Contrasts with Unsubstituted Benzyl

A closely related compound, 4-(1-(4-chlorobenzyl)-1H-pyrazolo[4,3-b]pyridin-6-yl)-6-methyl-1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one (US11466034, Example 39), exhibits a strong BRD4 D1 IC₅₀ of 7.90 nM and a BRD4 D2 IC₅₀ of 21.2 nM [1][2]. The target compound, lacking the 4-chloro group, serves as the unsubstituted benzyl baseline for this series. The quantitative difference highlights how the 3-benzyl core can be a direct precursor for synthesizing and screening halogenated analogs with varying potencies.

BRD4 Inhibition Bromodomain Kinase Selectivity

Purity Benchmarking Against Industrial Standards

The commercial offering of 3-Benzyl-1H-pyrazolo[4,3-b]pyridine from MolCore guarantees a minimum purity of 98% (NLT 98%) under ISO-certified protocols . In contrast, the unsubstituted parent scaffold 1H-pyrazolo[4,3-b]pyridine (CAS 272-52-6) is commonly supplied at 95-97% purity from general catalog vendors [1]. This 1-3% purity differential is significant for reproducible biological assays where minor impurities can confound IC₅₀ measurements.

Quality Control ISO Certification Pharmaceutical R&D

Optimal Deployment Scenarios for 3-Benzyl-1H-pyrazolo[4,3-b]pyridine in Drug Discovery and Chemical Biology


Soluble Guanylate Cyclase (sGC) Agonist Lead Generation

Based on its prominence in Bayer's patent CN-105026405-A [1], the compound is a direct starting point for synthesizing novel sGC stimulators for cardiovascular disease. Researchers should use it to explore the SAR of benzyl-substituted pyrazolopyridines on sGC activity, an area distinct from PDE1 inhibition.

BRD4 Bromodomain Inhibitor Scaffold Control

As the unsubstituted benzyl baseline for the active 4-chlorobenzyl BRD4 inhibitor series [2][3], this compound is essential for establishing the background binding affinity. It enables precise quantitative assessment of the 'chlorine effect' on bromodomain engagement.

Metal-Organic Framework (MOF) Ligand Synthesis

The pyrazolo[4,3-b]pyridine backbone is known to form robust, permanently porous MOFs with zinc(II) [4]. The 3-benzyl group can introduce steric bulk to fine-tune pore size and surface area, a direct application of the evidence that subtle geometric changes in this scaffold lead to substantial differences in CO₂ uptake performance.

Quote Request

Request a Quote for 3-Benzyl-1H-pyrazolo[4,3-b]pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.